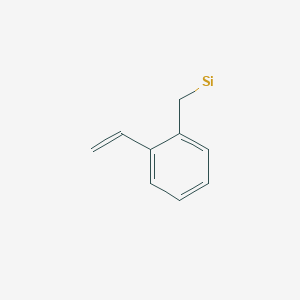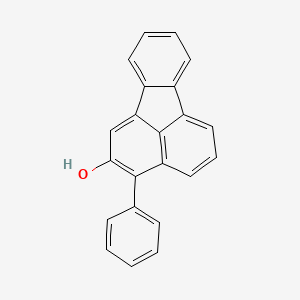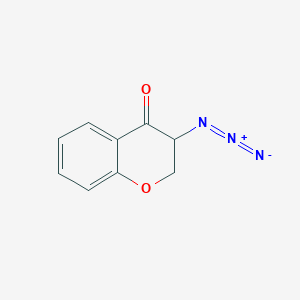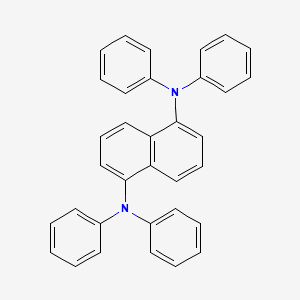
N~1~,N~1~,N~5~,N~5~-Tetraphenylnaphthalene-1,5-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N~1~,N~1~,N~5~,N~5~-Tetraphenylnaphthalene-1,5-diamine is a complex organic compound characterized by the presence of four phenyl groups attached to a naphthalene core with two amine groups at the 1 and 5 positions
Métodos De Preparación
The synthesis of N1,N~1~,N~5~,N~5~-Tetraphenylnaphthalene-1,5-diamine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Naphthalene Core: The initial step involves the formation of the naphthalene core, which can be achieved through cyclization reactions.
Introduction of Amine Groups: The amine groups are introduced at the 1 and 5 positions of the naphthalene core through nitration followed by reduction.
Attachment of Phenyl Groups: The final step involves the attachment of phenyl groups to the naphthalene core, which can be achieved through Friedel-Crafts alkylation or acylation reactions.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often using catalysts and controlled reaction conditions.
Análisis De Reacciones Químicas
N~1~,N~1~,N~5~,N~5~-Tetraphenylnaphthalene-1,5-diamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert nitro groups to amines or reduce other functional groups present in the compound.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the phenyl rings or the naphthalene core, leading to the formation of substituted derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
N~1~,N~1~,N~5~,N~5~-Tetraphenylnaphthalene-1,5-diamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound’s structural properties make it useful in studying molecular interactions and as a probe in biochemical assays.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific molecular pathways.
Industry: It is used in the development of advanced materials, such as organic semiconductors and polymers.
Mecanismo De Acción
The mechanism of action of N1,N~1~,N~5~,N~5~-Tetraphenylnaphthalene-1,5-diamine involves its interaction with specific molecular targets. The phenyl groups and amine functionalities allow it to bind to various proteins and enzymes, modulating their activity. The exact pathways involved depend on the specific application and target molecule.
Comparación Con Compuestos Similares
N~1~,N~1~,N~5~,N~5~-Tetraphenylnaphthalene-1,5-diamine can be compared with other similar compounds, such as:
N~1~,N~1~,N~5~,N~5~-Tetramethylnaphthalene-1,5-diamine: This compound has methyl groups instead of phenyl groups, leading to different chemical and physical properties.
N~1~,N~1~,N~5~,N~5~-Tetraphenylbenzene-1,5-diamine: Similar structure but with a benzene core instead of naphthalene, affecting its reactivity and applications.
Propiedades
Número CAS |
244281-00-3 |
|---|---|
Fórmula molecular |
C34H26N2 |
Peso molecular |
462.6 g/mol |
Nombre IUPAC |
1-N,1-N,5-N,5-N-tetraphenylnaphthalene-1,5-diamine |
InChI |
InChI=1S/C34H26N2/c1-5-15-27(16-6-1)35(28-17-7-2-8-18-28)33-25-13-24-32-31(33)23-14-26-34(32)36(29-19-9-3-10-20-29)30-21-11-4-12-22-30/h1-26H |
Clave InChI |
WPALONMXAKFWPY-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=CC4=C3C=CC=C4N(C5=CC=CC=C5)C6=CC=CC=C6 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2,2'-[4-(4-Methylphenyl)-4H-1,2,4-triazole-3,5-diyl]dipyridine](/img/structure/B14261239.png)
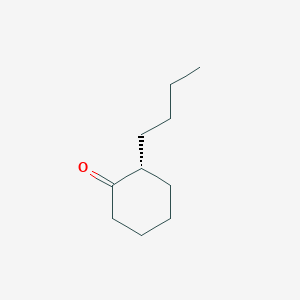
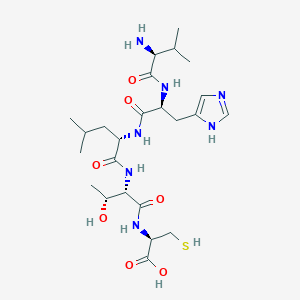


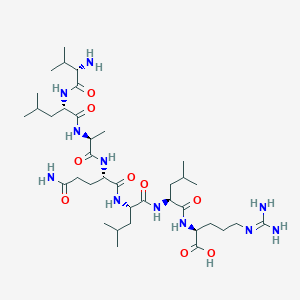

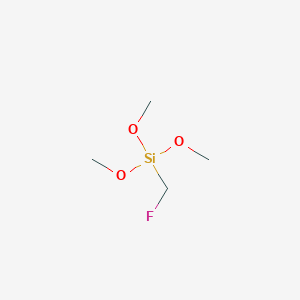

![Methanone, phenyl[4-phenyl-2-(trimethylstannyl)-1H-pyrrol-3-yl]-](/img/structure/B14261307.png)
